molecular formula C12H20N2O2 B2975403 N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2093989-36-5

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide

Numéro de catalogue B2975403
Numéro CAS: 2093989-36-5
Poids moléculaire: 224.304
Clé InChI: HERSNSNOLHDTQT-LDYMZIIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide, commonly known as TBOA, is a compound that has gained attention in the field of neuroscience due to its potential as a research tool. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft.

Mécanisme D'action

TBOA selectively inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, resulting in increased activation of glutamate receptors. This can lead to excitotoxicity, a process in which excessive glutamate activation can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in neurons, indicating increased glutamate release and activation of glutamate receptors. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using TBOA in lab experiments is its selectivity for glutamate transporters, allowing for targeted inhibition of glutamate uptake. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA can induce seizures in animal models, which can limit its use in certain experiments.

Orientations Futures

Future research using TBOA could focus on its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies could investigate the role of glutamate transporters in synaptic plasticity and learning and memory. Finally, the development of more selective and potent inhibitors of glutamate transporters could provide even greater insights into the role of glutamate in neuronal function and dysfunction.
In conclusion, TBOA is a compound with potential as a research tool in the field of neuroscience. Its selective inhibition of glutamate transporters allows for targeted investigation into the role of glutamate in various neurological disorders. However, its off-target effects and potential to induce seizures must be taken into consideration when designing experiments. Further research into the therapeutic potential of TBOA and the role of glutamate transporters in neuronal function could provide valuable insights into the mechanisms underlying neurological disorders.

Méthodes De Synthèse

The synthesis of TBOA involves the reaction of tert-butyl acrylate with (2S,3R)-2-aminopiperidine-3,6-dione in the presence of a base. The resulting product is then purified through column chromatography to yield TBOA as a white solid.

Applications De Recherche Scientifique

TBOA has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission. By inhibiting glutamate transporters, TBOA allows for the accumulation of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This can provide insights into the mechanisms underlying various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Propriétés

IUPAC Name

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-9(15)13-8-6-7-10(16)14-11(8)12(2,3)4/h5,8,11H,1,6-7H2,2-4H3,(H,13,15)(H,14,16)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSNSNOLHDTQT-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCC(=O)N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.